Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a brominated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . This compound is known for its wide range of applications in medicinal and industrial chemistry due to its unique properties. It is a colorless solid that is soluble in water and polar organic solvents, with a melting point of 80-82 °C.
Preparation Methods
The synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a ketone or reduced to an alkyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate has several scientific research applications:
Photolabile Protecting Group: It is used as a photolabile protecting group for carboxylic acids, with significant sensitivity to multiphoton excitation.
Antibacterial Activity: Derivatives of this compound have shown promising antibacterial activity against various bacterial strains.
Antiviral Activity: It has been evaluated for its anti-Hepatitis B virus activities, showing potential as an antiviral agent.
Anticoccidial Activities: It has been tested for effectiveness against Eimeria tenella in chickens, showing significant anticoccidial activities.
Antioxidative/Prooxidative Effects: Research has explored its effects on free-radical-initiated peroxidation, suggesting both antioxidative and prooxidative roles.
Anticancer Assessment: Derivatives have been studied for their cytotoxic activities against various cancer cell lines, showing potential as anticancer agents.
Antimicrobial Agents: It has been evaluated for its antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. For example, as a photolabile protecting group, it undergoes photolysis upon exposure to light, releasing the protected carboxylic acid. Its antibacterial and antiviral activities are likely due to its ability to interfere with essential biological processes in microorganisms, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: This compound has a similar structure but with the bromine atom at the 6-position instead of the 7-position.
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: This compound has a chlorine atom instead of a bromine atom at the 7-position.
Ethyl 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylate: This compound has a trifluoromethyl group at the 7-position instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBKTAITAHHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939286 | |
Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179943-57-8 | |
Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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